molecular formula C11H11NOS B14578777 4-acetyl-3-methyl-4H-1,4-benzothiazine CAS No. 61189-19-3

4-acetyl-3-methyl-4H-1,4-benzothiazine

Cat. No.: B14578777
CAS No.: 61189-19-3
M. Wt: 205.28 g/mol
InChI Key: XPFSGJVYYIQFOC-UHFFFAOYSA-N
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Description

4-acetyl-3-methyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. Benzothiazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-acetyl-3-methyl-4H-1,4-benzothiazine can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . The reaction typically involves the use of ethanol as a solvent and a catalyst such as potassium hydroxide (KOH) and piperidine . The reaction conditions are mild, and the product is obtained in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-methyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-3-methyl-4H-1,4-benzothiazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-3-methyl-4H-1,4-benzothiazine stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various research and industrial applications. Its unique structure allows for diverse chemical modifications, leading to the development of novel derivatives with improved properties .

Properties

CAS No.

61189-19-3

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-(3-methyl-1,4-benzothiazin-4-yl)ethanone

InChI

InChI=1S/C11H11NOS/c1-8-7-14-11-6-4-3-5-10(11)12(8)9(2)13/h3-7H,1-2H3

InChI Key

XPFSGJVYYIQFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=CC=CC=C2N1C(=O)C

Origin of Product

United States

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